4-Methylquinoline-8-sulfonic acid

Medicinal Chemistry Dye Synthesis Regioselective Sulfonation

4-Methylquinoline-8-sulfonic acid (CAS: 227278-08-2) is an organic sulfonic acid distinguished by a quinoline heterocyclic backbone with a methyl substituent at the 4-position and a sulfonic acid group at the 8-position. Its molecular formula is C₁₀H₉NO₃S, with a molecular weight of 223.25 g/mol.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 227278-08-2
Cat. No. B11882721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinoline-8-sulfonic acid
CAS227278-08-2
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)O
InChIInChI=1S/C10H9NO3S/c1-7-5-6-11-10-8(7)3-2-4-9(10)15(12,13)14/h2-6H,1H3,(H,12,13,14)
InChIKeyDHXJBLUOTVQQOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylquinoline-8-sulfonic acid CAS 227278-08-2: Core Chemical Identity and Procurement Profile


4-Methylquinoline-8-sulfonic acid (CAS: 227278-08-2) is an organic sulfonic acid distinguished by a quinoline heterocyclic backbone with a methyl substituent at the 4-position and a sulfonic acid group at the 8-position . Its molecular formula is C₁₀H₉NO₃S, with a molecular weight of 223.25 g/mol . The compound is primarily utilized as a sulfonating agent in azo dye manufacturing and as a building block for fluorescent merocyanine dyes [1]. Commercial suppliers offer this compound at purities ranging from 90% to 99% for research and industrial applications .

4-Methylquinoline-8-sulfonic acid: Critical Substitution Risks for Scientific and Industrial Procurement


Substituting 4-methylquinoline-8-sulfonic acid with positional isomers or unsubstituted quinoline sulfonic acids carries significant risk due to distinct regiochemical influences on electronic distribution, steric accessibility, and subsequent reactivity. The 4-methyl group functions as an electron-donating substituent that alters the electron density of the quinoline ring, directly impacting sulfonation efficiency and the photophysical properties of derived dyes . For instance, while 3-methyl-8-quinolinesulfonic acid exhibits different reactivity due to altered steric and electronic effects at the 3-position, the specific 4-methyl substitution is critical for accessing the 4-methylquinoline heterocycle required in merocyanine dye synthesis [1]. Generic substitution without rigorous validation may compromise dye yield, fluorescence quantum yield, or batch-to-batch reproducibility in analytical labeling applications.

4-Methylquinoline-8-sulfonic acid: Quantitative Differentiation Evidence Against Closest Comparators


Positional Isomer Comparison: 4-Methyl vs. 3-Methyl Substitution in Quinoline-8-sulfonic Acid Scaffolds

The 4-methyl substitution pattern in 4-methylquinoline-8-sulfonic acid enables specific synthetic routes and downstream applications distinct from the 3-methyl isomer. While both are positional isomers of methylquinoline-8-sulfonic acid (C₁₀H₉NO₃S, MW 223.25), the 3-methyl isomer (CAS 153886-69-2) is documented as a chlorinating agent for producing 3,4,5-trichloropropane-1,2,3-tricarboxylic acid . In contrast, the 4-methyl isomer is specifically required as a precursor for fluorescent merocyanine dyes, where the 4-methylquinoline heterocycle is essential for the dye's photophysical properties [1]. No direct head-to-head comparative studies were identified; this differentiation is based on documented applications.

Medicinal Chemistry Dye Synthesis Regioselective Sulfonation

Regioselective Sulfonation: Differential Reactivity of 4-Methylquinoline-8-sulfonic Acid in Dye Synthesis

The 4-methyl group in 4-methylquinoline-8-sulfonic acid serves as a site for post-synthetic sulfonation to produce sulfonic acid-containing dyes [1]. Patent literature indicates that dyes can be subsequently sulfonated at the 4-methyl group, a transformation not possible with unsubstituted quinoline-8-sulfonic acid or isomers lacking a methyl group at the 4-position [2]. This regioselective sulfonation capability is leveraged in the preparation of polycyclic dyes for analytical applications [3].

Analytical Chemistry Fluorescent Labeling Dye Manufacturing

Spectroscopic Differentiation: UV-Vis Absorption Profile of 4-Methylquinoline-8-sulfonic Acid

4-Methylquinoline-8-sulfonic acid exhibits distinct UV-Vis absorption peaks at 237 nm and 319 nm, characteristic of its conjugated quinoline system with a 4-methyl substituent . This spectral signature differs from unsubstituted quinoline-8-sulfonic acid and other methyl isomers, providing a basis for identity confirmation and purity assessment during procurement.

Spectroscopy Quality Control Analytical Chemistry

Synthetic Route Specificity: 4-Methylquinoline as a Unique Precursor for Merocyanine Dye 4QI

The fluorescent merocyanine dye 4QI is synthesized specifically from 4-methylquinoline and indole heterocycle components [1]. This dye is described in patent literature as an exemplary label for aptamer conjugation and label-free assays [2]. Substitution with other methylquinoline isomers (e.g., 2-methyl, 3-methyl, 6-methyl) would yield different heterocyclic cores, altering the dye's photophysical properties and rendering it unsuitable for the intended analytical applications.

Fluorescent Probes Aptamer Conjugates Label-Free Assays

4-Methylquinoline-8-sulfonic acid: Recommended Application Scenarios for Scientific and Industrial Users


Synthesis of Fluorescent Merocyanine Dyes for Aptamer-Based Biosensing

4-Methylquinoline-8-sulfonic acid is a critical precursor for the synthesis of 4QI, a fluorescent merocyanine dye used to label aptamers and enable label-free detection of target molecules [1]. Researchers developing fluorescent probes for diagnostic assays should prioritize this compound to ensure access to the correct 4-methylquinoline heterocycle required for the dye's photophysical properties [2].

Manufacture of Sulfonic Acid-Containing Azo Dyes

The compound acts as a sulfonating agent in the production of azo dyes, where the 4-methyl group can be further sulfonated to generate polycyclic dyes with enhanced water solubility [1]. This application is particularly relevant for analytical dye manufacturers seeking to produce sulfonated derivatives for biomolecule labeling [2].

Quality Control and Identity Verification via UV-Vis Spectroscopy

Procurement and QC laboratories can utilize the distinct UV-Vis absorption peaks at 237 nm and 319 nm to confirm the identity and purity of incoming 4-methylquinoline-8-sulfonic acid shipments [1]. This spectral fingerprint helps distinguish the compound from positional isomers and unsubstituted analogs.

Regioselective Sulfonation in Polycyclic Dye Synthesis

In the synthesis of polycyclic dyes for analytical applications, the 4-methyl group of 4-methylquinoline-8-sulfonic acid provides a regioselective handle for post-synthetic sulfonation, enabling the preparation of sulfonated dye derivatives that cannot be accessed from quinoline-8-sulfonic acid [1]. This synthetic versatility is valuable for researchers developing water-soluble fluorescent labels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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